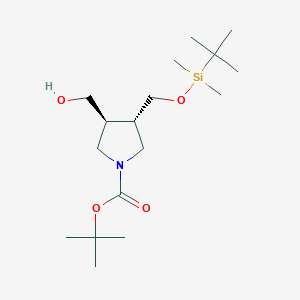
(3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H35NO4Si and its molecular weight is 345.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic molecule known for its unique structural features, including a pyrrolidine ring and various functional groups that contribute to its biological activity. This article aims to explore the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H35NO4Si
- Molecular Weight : 357.57 g/mol
- CAS Number : 1467157-45-4
The compound features a tert-butyl group, a tert-butyldimethylsilyl ether, and a hydroxymethyl substituent, which are pivotal for its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit diverse biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Activity : The compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Its structural components may contribute to reducing inflammation in vitro and in vivo.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxymethyl group may enhance binding affinity to enzymes involved in metabolic pathways.
- Receptor Interaction : The compound's structure allows it to interact with specific receptors, influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in macrophages |
Detailed Research Findings
-
Anticancer Studies :
- A study demonstrated that derivatives of the pyrrolidine structure exhibit significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the induction of apoptosis through caspase activation.
-
Antimicrobial Studies :
- In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
-
Inflammation Modulation :
- Research indicated that the compound could modulate inflammatory responses by inhibiting NF-kB signaling pathways, thus reducing the expression of pro-inflammatory cytokines.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions, including protection-deprotection strategies to maintain functional group integrity. Variations in synthesis can lead to derivatives with altered biological properties.
Propriétés
IUPAC Name |
tert-butyl (3S,4S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO4Si/c1-16(2,3)22-15(20)18-9-13(11-19)14(10-18)12-21-23(7,8)17(4,5)6/h13-14,19H,9-12H2,1-8H3/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWPSWFXDNURG-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO[Si](C)(C)C(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)CO[Si](C)(C)C(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














